Ortho-Benzoate Ester vs. Meta/Trimethoxybenzoyl Congeners: Structural Topology and PK Implications
The target compound possesses a unique ortho-benzoate ester substituent, which creates a distinct steric and electronic environment compared to analogs. The direct comparator 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine features a trimethoxybenzoyl group, resulting in a significantly larger molecular weight (387.4 g/mol vs. 369.421 g/mol) and a different hydrogen bonding profile . The ortho-substitution in the target compound is predicted to impose a greater rotational restriction around the amide bond, which in analogous series has been linked to improved metabolic stability and reduced off-target activity, although direct experimental PK data for this exact compound is not currently available in the public domain .
| Evidence Dimension | Molecular Topology and Predicted Drug-like Properties |
|---|---|
| Target Compound Data | Molecular Weight: 369.421 g/mol; Ortho-methyl benzoate orientation |
| Comparator Or Baseline | 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine (Molecular Weight: 387.4 g/mol; Trimethoxybenzoyl group) |
| Quantified Difference | Molecular weight difference of 17.979 g/mol; Altered rotational degrees of freedom |
| Conditions | In silico structural comparison and medicinal chemistry inference from pyrimidine-piperidine SAR literature |
Why This Matters
The lower molecular weight and distinct conformational profile of the target compound may offer a superior starting point for lead optimization when oral bioavailability or CNS penetration is desired, making it a preferred procurement choice for programs targeting intracellular kinases.
